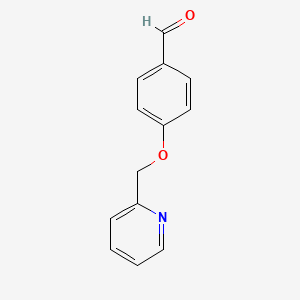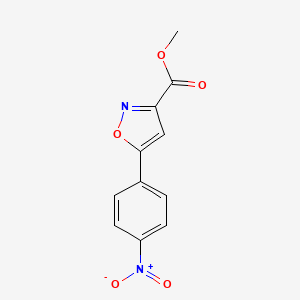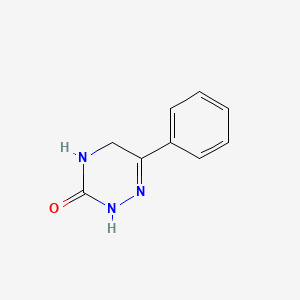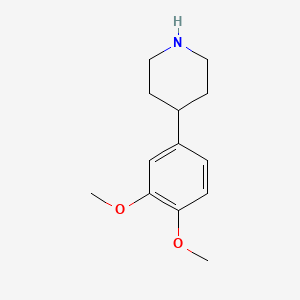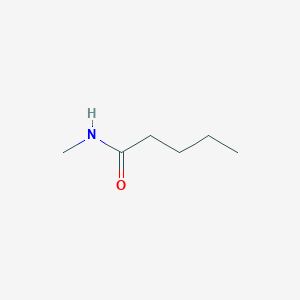
N-Methylpentanamide
Overview
Description
N-Methylpentanamide, also known as N-Methylbutyramide , is an organic compound with the molecular formula C6H13NO . Its average mass is approximately 115.17 Da . This amide features a methyl group (CH3) attached to the nitrogen atom of the pentanamide backbone.
Physical And Chemical Properties Analysis
- Boiling Point : The normal boiling temperature of this compound is critically evaluated and available in thermophysical property databases .
- Density : The density of this compound varies with temperature and phase (liquid or gas) .
- Enthalpy of Vaporization : The enthalpy of vaporization or sublimation from liquid to gas phase is temperature-dependent .
- Viscosity : The viscosity of this compound is influenced by temperature and pressure .
Scientific Research Applications
Biochemical Decomposition in Herbicides
N-Methylpentanamide-related compounds, specifically N-(3,4-dichlorophenyl)-2-methylpentanamide, have been studied for their biochemical decomposition by certain microorganisms. Research by Sharabi and Bordeleau (1969) focused on the herbicide Karsil, a compound related to this compound, and its decomposition by Penicillium species. They found that this decomposition resulted in primary products like 2-methyl-valeric acid and 3,4-dichloroaniline. The study highlighted the enzymatic hydrolysis susceptibility of this compound-related compounds (Sharabi & Bordeleau, 1969).
Therapeutic Applications in Inflammatory Skin Diseases
This compound derivatives have shown promise in therapeutic applications, particularly in treating inflammatory skin diseases. Venkatraman et al. (2004) synthesized novel thiazolidinedione derivatives of α-lipoic acid, including a prototype this compound compound. This prototype demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibited significant anti-inflammatory effects in allergic contact dermatitis models. Such findings suggest the potential of this compound derivatives in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Conformation Analysis in Polymeric Materials
The molecular structure of this compound and its derivatives plays a significant role in the conformational analysis of polymers. Research by Sanda et al. (2006) on poly((S)-N-(3-butynyl)-3-methylpentanamide) revealed its ability to form a helical structure with predominantly one-handed screw sense. This study's findings contribute to a better understanding of the molecular dynamics and potential applications of this compound in advanced materials science (Sanda et al., 2006).
Cardiac Myosin Activation
This compound analogs have been explored as novel cardiac myosin activators. Manickam et al. (2019) investigated sulfonamidophenylethylamide analogues, including this compound compounds, for their efficacy in cardiac myosin activation. These compounds showed promise in treating systolic heart failure by selectively targeting cardiac myosin, highlighting another therapeutic dimension of this compound (Manickam et al., 2019).
properties
IUPAC Name |
N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKKGKDCHCOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211312 | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6225-10-1 | |
| Record name | N-Methylpentanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



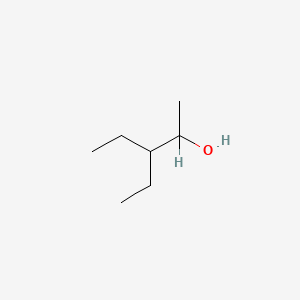
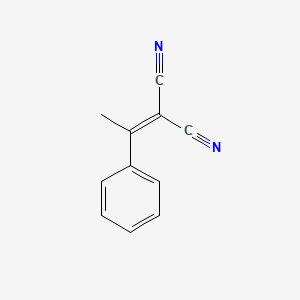

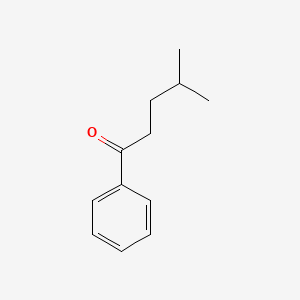

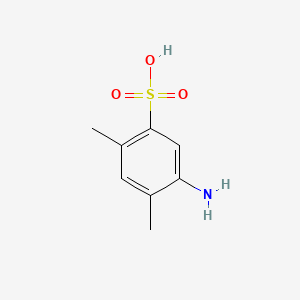

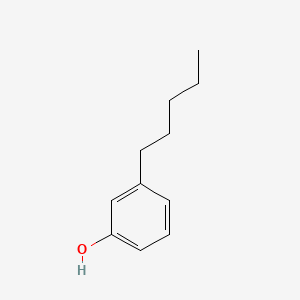
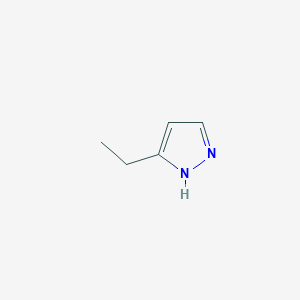
![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)
